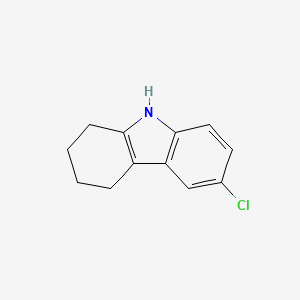

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Description

The exact mass of the compound 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298291. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQQPGJXOHSTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315950 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36684-65-8 | |

| Record name | 36684-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1,2,3,4-tetrahydrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Privileged Scaffold

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

The 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole molecule is a vital intermediate and a pharmacologically significant scaffold in modern drug discovery. As a tricyclic heterocyclic compound, its rigid structure is a key feature in numerous biologically active agents, demonstrating antimicrobial, anticancer, and neuroprotective properties.[1][2][3] Its primary contemporary relevance, however, lies in its role as a selective inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase.[4][5] SIRT1 is a crucial enzyme involved in regulating cellular processes such as aging, metabolism, and DNA repair, making its inhibitors promising candidates for therapeutic intervention in age-related diseases, metabolic disorders like diabetes, and certain cancers.[4][6]

This guide provides an in-depth exploration of the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, moving beyond a simple recitation of steps to dissect the underlying chemical principles and rationale that govern the selection of reagents, conditions, and methodologies. We will focus primarily on the classical and industrially pertinent Fischer indole synthesis, while also touching upon modern catalytic approaches, to provide researchers and drug development professionals with a comprehensive and actionable understanding of its preparation.

The Cornerstone of Synthesis: The Fischer Indole Reaction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains the most fundamental and widely employed method for constructing the indole and tetrahydrocarbazole core.[4][7][8] Its enduring prevalence is a testament to its reliability, scalability, and the accessibility of its starting materials. The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole via this route involves the acid-catalyzed reaction between 4-chlorophenylhydrazine and cyclohexanone.[4][9]

Reaction Mechanism: A Cascade of Controlled Transformations

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is not a simple condensation but a sophisticated cascade involving tautomerization and a key sigmatropic rearrangement.

-

Hydrazone Formation: The reaction initiates with the condensation of 4-chlorophenylhydrazine and cyclohexanone to form the corresponding phenylhydrazone. This is a standard imine formation reaction where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon.

-

Tautomerization: The resulting phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the subsequent rearrangement.

-

[9][9]-Sigmatropic Rearrangement: Following protonation by the acid catalyst, the enamine undergoes the core transformation of the synthesis: an electrocyclic[9][9]-sigmatropic rearrangement. This concerted step breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[7][10]

-

Cyclization and Aromatization: The di-imine intermediate rapidly undergoes cyclization to form a five-membered ring aminoacetal.

-

Ammonia Elimination: Under the acidic conditions, this intermediate eliminates a molecule of ammonia (NH₃), which drives the reaction forward and results in the re-aromatization of the six-membered ring, yielding the energetically favorable and stable tetrahydrocarbazole product.[7]

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol and Strategic Rationale

The successful execution of the Fischer indole synthesis hinges on the careful selection and control of several key parameters.

Experimental Workflow Diagram

Caption: General experimental workflow for Fischer indole synthesis.

Detailed Step-by-Step Protocol:

-

Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (1.1-1.5 molar equivalents) and the chosen acid solvent/catalyst, such as glacial acetic acid.[9]

-

Reactant Addition: Begin stirring and heat the mixture. Slowly add 4-chlorophenylhydrazine (1.0 molar equivalent) dropwise or in portions. Using the hydrochloride salt is often preferred as it is more stable.[9]

-

Cyclization: Heat the reaction mixture to reflux for a period of 1-3 hours. The optimal temperature is critical; excessively high temperatures can lead to tar formation, while low temperatures result in incomplete conversion.[9][11] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[12]

-

Workup and Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product will typically precipitate out of the solution.[9]

-

Purification: Collect the crude solid by vacuum filtration and wash with cold water to remove residual acid.[9] For higher purity, the product should be recrystallized from a suitable solvent like methanol or ethanol.[13][14]

Causality Behind Experimental Choices:

| Parameter | Common Choices | Rationale & Justification |

| Acid Catalyst | Glacial Acetic Acid, H₂SO₄, Polyphosphoric Acid (PPA), ZnCl₂ | Brønsted acids (e.g., H₂SO₄, PPA) are strong proton donors, effectively catalyzing the protonation steps essential for the rearrangement. Glacial acetic acid is an excellent choice as it serves as both a moderately strong acid catalyst and a solvent, simplifying the reaction setup.[9] Lewis acids like ZnCl₂ can also be used and are effective in promoting the cyclization.[7] The choice depends on the substrate's sensitivity; milder acids prevent side reactions with sensitive functional groups.[9] |

| Solvent | Glacial Acetic Acid, Ethanol, Toluene, Ionic Liquids | The solvent must adequately dissolve the reactants and the hydrazone intermediate.[11] Acetic acid is often sufficient. For higher temperatures, toluene or xylene may be used.[9] More recently, ionic liquids have been employed as green, reusable catalyst-solvent systems.[15][16] |

| Temperature | Reflux (typically 80-120 °C) | The reaction requires elevated temperatures to overcome the activation energy of the[9][9]-sigmatropic rearrangement.[9] Refluxing in the chosen solvent provides a stable and consistent reaction temperature. Careful optimization is key, as side reactions and degradation are common at excessive temperatures.[11] |

| Reagent Purity | Freshly distilled/purified phenylhydrazine | Impurities in the phenylhydrazine starting material can significantly inhibit the reaction. Using freshly purified reagent or the more stable hydrochloride salt is a critical factor for achieving high yields.[9] |

Modern Synthetic Alternatives: The Buchwald-Hartwig Amination

While the Fischer synthesis is the workhorse, modern palladium-catalyzed cross-coupling reactions offer a powerful alternative for constructing the carbazole core. The Buchwald-Hartwig amination, a reaction that forms a carbon-nitrogen bond between an aryl halide and an amine, can be adapted for the intramolecular cyclization to form the central pyrrole ring.[17][18]

This approach typically involves a pre-functionalized biphenyl precursor, where an intramolecular Pd-catalyzed amination forges the final ring.[19] The primary advantages of this method include:

-

Milder Reaction Conditions: Often proceeds at lower temperatures than the Fischer synthesis.

-

Functional Group Tolerance: The catalytic system is tolerant of a wider array of functional groups that might not survive the harsh acidic conditions of the Fischer indolization.

-

Convergent Synthesis: Allows for the late-stage combination of complex fragments.

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Purification and Structural Characterization

Rigorous purification and characterization are essential to validate the synthesis of the target compound.

Purification Workflow

-

Initial Isolation: The crude product is typically isolated via precipitation from the cooled reaction mixture followed by vacuum filtration.[9]

-

Washing: The filter cake is washed with cold water to remove inorganic salts and residual acid, followed by a cold non-polar solvent like pentane to remove non-polar impurities.[20]

-

Recrystallization: This is the most common method for purifying the final product. Solvents such as methanol, ethanol, or toluene/pentane mixtures are effective.[20][21] The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, promoting the formation of pure crystals.

-

Column Chromatography: For difficult-to-separate impurities or for achieving very high purity, silica gel column chromatography can be employed, typically using a hexane/ethyl acetate eluent system.[12][20]

Spectroscopic Validation

The identity and purity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole are confirmed using standard spectroscopic techniques.

| Technique | Expected Data & Interpretation |

| Mass Spectrometry (MS) | Molecular Formula: C₁₂H₁₂ClN. A molecular ion peak [M]⁺ is observed at m/z 205. The presence of chlorine is unequivocally confirmed by the characteristic isotopic pattern [M]⁺:[M+2]⁺ in an approximate 3:1 ratio.[4] |

| ¹H NMR | The proton NMR spectrum provides a detailed map of the structure. Aromatic protons appear in the δ 7.0-7.5 ppm region. The N-H proton of the indole ring typically appears as a broad singlet downfield, often around δ 10.8 ppm in DMSO-d6.[4][5] The four methylene groups of the tetrahydro ring show signals in the aliphatic region (δ 1.8-2.8 ppm).[12] |

| Infrared (IR) Spectroscopy | IR spectroscopy confirms the presence of key functional groups. A characteristic sharp N-H stretch is observed in the 3300-3500 cm⁻¹ range. Aromatic C=C stretching vibrations are found between 1450-1600 cm⁻¹, and the C-Cl stretch appears in the 700-800 cm⁻¹ region.[4] |

| Melting Point | The pure compound is a white or off-white crystalline solid with a reported melting point around 181°C.[4] A sharp melting point is a good indicator of purity. |

Conclusion

The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a well-established process, with the Fischer indole synthesis serving as the most robust, scalable, and economically viable route. A thorough understanding of the reaction mechanism and the rationale behind the choice of catalysts, solvents, and thermal conditions empowers the researcher to optimize yields and purity. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination provide valuable alternatives with broader functional group tolerance, the classical Fischer approach remains the cornerstone for the large-scale production of this critical pharmaceutical intermediate. The continued interest in this molecule, driven by its potent and selective SIRT1 inhibitory activity, ensures that its synthesis will remain a relevant and important topic for professionals in medicinal chemistry and drug development.

References

-

Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561. Available from: [Link]

-

Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Available from: [Link]

-

ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Available from: [Link]

-

Organic & Biomolecular Chemistry. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Available from: [Link]

-

ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Available from: [Link]

-

National Institutes of Health. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Available from: [Link]

-

PubMed. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

-

ACS Publications. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. Available from: [Link]

- Google Patents. (n.d.). Process for the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide and its precursor.

-

Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]

-

National Institutes of Health. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Available from: [Link]

- Google Patents. (n.d.). Environmentally-friendly preparation method of high-purity tetrahydrocarbazole.

-

National Institutes of Health. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Available from: [Link]

-

Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Available from: [Link]

-

Journal of Organic Chemistry. (1962). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Available from: [Link]

-

Organic Syntheses. (2002). 1,2,3,4-tetrahydrocarbazole. Available from: [Link]

-

World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Available from: [Link]

-

ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Available from: [Link]

-

Semantic Scholar. (2001). Chloroaluminate Ionic Liquid for Fischer Indole Synthesis. Available from: [Link]

-

MDPI. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Available from: [Link]

-

PubMed Central. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Available from: [Link]

-

World Journal of Advanced Research and Reviews. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Available from: [Link]

-

NISCAIR. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 5. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]

- 6. JP6142459B2 - Process for the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide and its precursor - Google Patents [patents.google.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. wjarr.com [wjarr.com]

- 9. benchchem.com [benchchem.com]

- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN103086951A - Environmentally-friendly preparation method of high-purity tetrahydrocarbazole - Google Patents [patents.google.com]

- 14. scribd.com [scribd.com]

- 15. acgpubs.org [acgpubs.org]

- 16. Chloroaluminate Ionic Liquid for Fischer Indole Synthesis | Semantic Scholar [semanticscholar.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ojs.library.okstate.edu [ojs.library.okstate.edu]

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole chemical properties

An In-Depth Technical Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: Properties, Synthesis, and Applications

Introduction

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a halogenated derivative of the tetrahydrocarbazole scaffold, a tricyclic heterocyclic system of significant interest in medicinal chemistry and materials science. Its structure consists of a central pyrrole ring fused to a benzene ring on one side and a cyclohexane ring on the other, with a chlorine substituent at the 6th position of the carbazole core.[1] This compound serves as a crucial building block for the synthesis of more complex, biologically active molecules.[1] Notably, its derivatives have gained attention for their potential therapeutic applications, particularly as selective inhibitors of Sirtuin 1 (SIRT1), an enzyme deeply involved in cellular regulation, metabolism, and aging.[1][2][3] This guide provides a comprehensive overview of its chemical properties, established synthetic routes, spectroscopic signature, and key applications for researchers in drug discovery and organic synthesis.

Physicochemical and Structural Properties

The fundamental characteristics of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole define its behavior in chemical and biological systems. It is typically a white to beige crystalline solid, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which facilitates its use in various reaction conditions.[1] The compound is achiral due to its planar aromatic system and the symmetry of the unsubstituted cyclohexane moiety.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 36684-65-8 | [4] |

| Molecular Formula | C₁₂H₁₂ClN | [1][4] |

| Molecular Weight | 205.68 g/mol | [1][4] |

| Appearance | White to Beige Crystalline Solid | [1][5] |

| Melting Point | 145-148°C | [1] |

| Boiling Point (Predicted) | 358.8 ± 37.0°C at 760 mmHg | [1] |

| Topological Polar Surface Area | 15.8 Ų | [4] |

| InChI Key | CNQQPGJXOHSTQR-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | [4] |

Synthesis and Mechanistic Insight

The construction of the 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole framework is most classically and efficiently achieved via the Fischer Indole Synthesis . This powerful acid-catalyzed reaction, discovered by Emil Fischer in 1883, remains a cornerstone of indole and carbazole chemistry.[6][7]

The Fischer Indole Synthesis Pathway

The synthesis involves the reaction of (4-chlorophenyl)hydrazine with cyclohexanone under acidic conditions.[1] The choice of acid catalyst is critical and can range from Brønsted acids like hydrochloric or acetic acid to Lewis acids like zinc chloride, with polyphosphoric acid also being a common choice.[6][8]

The mechanism proceeds through several key steps:

-

Hydrazone Formation: The initial step is the condensation of (4-chlorophenyl)hydrazine with cyclohexanone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer ('ene-hydrazine'), a crucial step for the subsequent rearrangement.

-

[9][9]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[9][9]-sigmatropic rearrangement (an amino-Claisen type rearrangement) to form a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate di-imine readily cyclizes to form an aminal. Subsequent elimination of an ammonia molecule under the acidic conditions drives the reaction towards the formation of the energetically favorable aromatic pyrrole ring, yielding the final tetrahydrocarbazole product.[6]

Caption: The reaction pathway for the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents).

-

Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to ensure adequate mixing of the reactants.[8]

-

Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-3 hours.[9] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker of cold water or ice water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any residual acid and unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole as a crystalline solid.[8]

Spectroscopic Characterization

Structural elucidation and confirmation of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole rely on a combination of standard spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Description | Reference(s) |

| 3300 - 3500 | N-H Stretch | Sharp, medium intensity band characteristic of a secondary amine within a pyrrole ring. | [1][10] |

| 3000 - 3100 | Aromatic C-H Stretch | Weak to medium bands for the C-H bonds on the benzene ring. | [9] |

| 2850 - 2950 | Aliphatic C-H Stretch | Strong bands corresponding to the CH₂ groups of the cyclohexane ring. | [9][11] |

| 1450 - 1600 | Aromatic C=C Stretch | Multiple bands indicating the aromatic nature of the benzene portion of the molecule. | [1] |

| 700 - 800 | C-Cl Stretch | A band in the fingerprint region confirming the presence of the chloro-substituent. | [1] |

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at an m/z of 205.[1]

-

Isotopic Pattern: A key diagnostic feature is the presence of an M+2 peak at m/z 207 with an intensity approximately one-third of the M⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom.[1]

-

Fragmentation: A common fragmentation pathway involves the loss of the chlorine atom, resulting in a significant fragment ion at m/z 170 ([M-Cl]⁺).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectra for the parent compound are not universally published, the expected chemical shifts for its protons (¹H NMR) and carbons (¹³C NMR) can be reliably predicted based on its structure and data from closely related analogues.[2][12]

-

¹H NMR:

-

Aromatic Protons (δ 7.0-7.5 ppm): The protons on the chlorinated benzene ring would appear in this region, showing splitting patterns consistent with their substitution.

-

N-H Proton (δ ~10.8 ppm): The indole-like N-H proton is typically deshielded and may appear as a broad singlet. For example, in the related 1-carboxamide derivative, this proton appears at 10.81 ppm.[2]

-

Aliphatic Protons (δ 1.7-2.7 ppm): The eight protons on the four CH₂ groups of the tetrahydro-cyclohexane ring would appear as complex multiplets in the upfield region.[2]

-

-

¹³C NMR:

-

Aromatic Carbons (δ 110-140 ppm): Signals for the carbons of the fused aromatic system would be observed.

-

Aliphatic Carbons (δ 20-30 ppm): Four distinct signals for the CH₂ carbons of the saturated ring would be present in the upfield region.[12]

-

Chemical Reactivity and Applications

The reactivity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is dictated by its constituent functional groups, making it a versatile intermediate for further chemical modification.

Caption: Primary sites of chemical reactivity on the molecule.

Applications in Drug Discovery and Research

The primary value of this compound lies in its dual role as a synthetic intermediate and a biologically active molecule.

-

Synthetic Intermediate: It is a foundational scaffold for building more elaborate carbazole-containing molecules. The N-H group, in particular, is readily functionalized to introduce diverse side chains, leading to libraries of compounds for screening.[1]

-

SIRT1 Inhibition: The most significant biological activity reported for derivatives of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is the selective inhibition of SIRT1.[1] SIRT1 is a protein deacetylase that plays a critical role in regulating metabolism, DNA repair, and inflammation.[1] Inhibiting SIRT1 is a therapeutic strategy being explored for:

-

Metabolic Diseases: Including Type 2 diabetes and obesity.[3]

-

Neurodegenerative Diseases: Such as Alzheimer's and Parkinson's disease.[3]

-

Cancer: Where SIRT1 activity can be dysregulated.[3] A closely related derivative, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX-527), is a well-known and potent selective SIRT1 inhibitor with an IC₅₀ value of approximately 98 nM for SIRT1, showing high selectivity over other sirtuins.[2]

-

-

Other Biological Activities: The broader tetrahydrocarbazole framework is present in compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-Alzheimer's properties.[7][13][14] This makes the 6-chloro derivative an attractive starting point for developing novel agents in these areas.

Safety and Handling

As with any laboratory chemical, proper handling of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is essential to ensure safety.

-

Hazard Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[4][5]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[4][5]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.

-

Conclusion

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a chemical scaffold of considerable utility. Its straightforward synthesis via the robust Fischer Indole reaction, combined with its well-defined physicochemical and spectroscopic properties, makes it an accessible and valuable starting material. The reactivity of its core structure allows for extensive derivatization, while its intrinsic connection to potent biological activities, especially SIRT1 inhibition, places it at the forefront of modern medicinal chemistry research. This guide serves as a foundational resource for scientists aiming to leverage the unique properties of this compound in the development of novel therapeutics and functional materials.

References

-

IUCr. (n.d.). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Available at: [Link]

- Google Patents. (n.d.). JP6142459B2 - Process for the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide and its precursor.

- Barclay, B. M., & Campbell, N. (1945). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for N,N,-Trimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Available at: [Link]

- Kumar, N., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.

- Kukreja, H., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry, 60B, 152-160.

- Unkalkar, V. G., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135.

Sources

- 1. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 2. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]

- 3. JP6142459B2 - Process for the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide and its precursor - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. wjarr.com [wjarr.com]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 11. journals.iucr.org [journals.iucr.org]

- 12. rsc.org [rsc.org]

- 13. op.niscpr.res.in [op.niscpr.res.in]

- 14. wjarr.com [wjarr.com]

An In-depth Technical Guide to the Physical Properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Introduction

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a halogenated derivative of tetrahydrocarbazole, a heterocyclic compound featuring a fused benzene, pyrrole, and cyclohexane ring system.[1] This molecule serves as a significant building block in medicinal chemistry and materials science. Its rigid, tricyclic structure, combined with the electronic properties imparted by the chlorine substituent, makes it a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. Notably, it is investigated as a SIRT1 inhibitor, suggesting potential therapeutic applications in age-related diseases and metabolic disorders.[1] This guide provides a comprehensive overview of the core physical properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, offering valuable insights for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Molecular and Physicochemical Properties

The fundamental physical and chemical characteristics of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂ClN | [1][2] |

| Molecular Weight | 205.68 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 145-148 °C | [3] |

| Boiling Point (Predicted) | 358.8 ± 37.0 °C at 760 mmHg | [1][3] |

| Density | 1.280 g/cm³ | [1][3] |

| Flash Point (Predicted) | 202.1 ± 12.1 °C | [1] |

| pKa (Predicted) | 16.93 ± 0.20 | [3] |

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation possibilities. 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole exhibits the following solubility characteristics:

-

Water: Insoluble.[1]

-

Organic Solvents:

The poor aqueous solubility is attributed to the hydrophobic nature of the carbazole core and the lipophilic chlorine atom.[1]

Experimental Protocol for Solubility Determination

A qualitative assessment of solubility can be performed using the following protocol:

-

Sample Preparation: Accurately weigh approximately 5 mg of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole into a series of small, clean test tubes.

-

Solvent Addition: To each test tube, add 1 mL of the desired solvent (e.g., water, methanol, ethanol, DMSO) in 0.2 mL increments.

-

Mixing: After each addition, vortex the test tube vigorously for 30 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background for any undissolved particles.

-

Classification:

-

Soluble: Complete dissolution of the solid.

-

Slightly Soluble: Partial dissolution with some solid remaining.

-

Insoluble: No apparent dissolution of the solid.

-

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic data provide unambiguous structural confirmation and insights into the molecular geometry and electronic properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole.

Mass Spectrometry

Mass spectrometry (MS) confirms the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak (M⁺): m/z 205, corresponding to the molecular formula C₁₂H₁₂ClN.[1]

-

Isotopic Pattern: A characteristic M and M+2 peak ratio of approximately 3:1 is observed, confirming the presence of a single chlorine atom.[1]

-

Fragmentation: A common fragmentation pattern involves the loss of the chlorine atom, resulting in a fragment at m/z 170 ([M-Cl]⁺).[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-

λmax: 292 nm (in ethylene glycol), indicative of the π-π* transitions within the carbazole aromatic system.[3]

Infrared (IR) Spectroscopy

-

N-H Stretch: 3300-3500 cm⁻¹, typically a sharp, medium intensity band for the secondary amine in the pyrrole ring.[1]

-

Aromatic C-H Stretch: 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretch: 2850-2960 cm⁻¹.

-

Aromatic C=C Stretch: 1450-1600 cm⁻¹.[1]

-

C-N Stretch: 1250-1350 cm⁻¹.

-

C-Cl Stretch: 700-800 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole are not widely published. However, analysis of data from closely related derivatives allows for a reasonable prediction of the expected chemical shifts. For instance, the ¹H NMR spectrum of the derivative 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide in DMSO-d₆ shows the carbazole N-H proton as a singlet at δ 10.81 ppm, and aromatic protons in the range of δ 7.00-7.44 ppm.[4] The aliphatic protons of the tetrahydro- portion of the molecule typically appear as multiplets in the upfield region of the spectrum.

Crystal Structure

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability and phase behavior of a compound.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the melting point and other thermal transitions.

Experimental Workflow for DSC Analysis

Caption: Workflow for Thermal Stability Assessment using TGA.

The rationale for this protocol is to subject the material to a linear temperature ramp to identify the temperature at which significant mass loss, indicative of decomposition, begins. The use of an inert gas is crucial to study the inherent thermal stability without the influence of oxidative processes.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole. The compiled data on its molecular characteristics, solubility, spectral features, and thermal behavior serve as a valuable resource for scientists and researchers. The provided experimental protocols offer a self-validating framework for the determination of these properties, ensuring accuracy and reproducibility. A thorough understanding of these physical properties is fundamental for the rational design of synthetic routes, the development of effective formulations, and the interpretation of biological activity in the pursuit of novel therapeutics and advanced materials.

References

-

Sekar, M., et al. (2011). 2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3268. (URL: [Link])

-

Sridharan, M., et al. (2008). 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1635. (URL: [Link])

-

Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. Molecules, 24(1), 153. (URL: [Link])

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (URL: [Link])

-

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide - SpectraBase. (URL: [Link])

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

-

Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. (URL: [Link])

-

A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (URL: [Link])

-

Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. IUCrData, 6(8). (URL: [Link])

-

Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol - ACG Publications. (URL: [Link])

-

1 H-NMR spectrum of carbazole. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2433. (URL: [Link])

-

Table of Characteristic IR Absorptions. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& Three Chongqing Chemdad Co. (URL: [Link])

-

1H-Carbazole, 2,3,4,9-tetrahydro- - the NIST WebBook. (URL: [Link])

Sources

- 1. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. 6-CHLORO-1 2 3 4-TETRAHYDROCARBAZOLE 9& Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]

- 5. 2-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Chloro-3,4-dihydro-9H-carbazol-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole and its Derivatives

Foreword

The 1,2,3,4-tetrahydrocarbazole (THC) core is a classic example of a "privileged scaffold" in medicinal chemistry.[1][2] This tricyclic heterocyclic structure, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, is prevalent in numerous natural products and serves as a foundational template for designing pharmacologically active agents.[1][2] Its rigid framework allows for precise spatial orientation of functional groups, making it an ideal starting point for developing targeted therapeutics.

This guide focuses on a specific, halogenated derivative: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole . We will dissect its primary mechanism of action as a modulator of sirtuins, explore the broader pharmacological activities of its derivatives, and provide insight into the experimental methodologies used to elucidate these functions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecular entity.

Part 1: The Core Mechanism: Selective Sirtuin 1 (SIRT1) Inhibition

The most well-documented activity of the 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole scaffold is the inhibition of Sirtuin 1 (SIRT1), a crucial enzyme in cellular homeostasis.[3]

The Target: SIRT1

SIRT1 is a class III histone deacetylase (HDAC) that utilizes NAD+ as a cofactor. Unlike other classes of HDACs, its activity is directly linked to the cell's metabolic state. SIRT1 plays a pivotal role in regulating a wide array of cellular processes, including:

-

Gene Silencing and DNA Repair: By deacetylating histones and other non-histone proteins like p53.

-

Metabolism: Modulating pathways involved in glucose and lipid metabolism.

-

Inflammation: Regulating inflammatory responses through transcription factors like NF-κB.

-

Aging and Longevity: Acting as a key regulator of cellular stress responses and lifespan.[3]

Given its central role, SIRT1 has emerged as a significant therapeutic target for age-related conditions, metabolic disorders, and neurodegenerative diseases.

Direct Inhibition and Selectivity

While 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole itself shows SIRT1 inhibitory properties, its derivative, 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (widely known as EX-527 ), is a potent and highly selective inhibitor that has become a benchmark compound for studying SIRT1 function.[4] The addition of the carboxamide group at the C1 position is critical for this high-affinity interaction.

The selectivity of this scaffold is a key attribute for its use as a chemical probe and therapeutic lead. Targeting a specific sirtuin isoform is crucial to avoid off-target effects that could arise from pan-sirtuin inhibition.[3]

The inhibitory potency of the scaffold is quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the selectivity profile of the key derivative, EX-527.

| Target Enzyme | IC50 Value (nM) | Citation |

| SIRT1 | 98 | [3][4] |

| SIRT2 | 19,600 | [3] |

| SIRT3 | 48,700 | [3] |

As the data clearly indicates, the compound is over 200-fold more selective for SIRT1 than for SIRT2 and nearly 500-fold more selective than for SIRT3, underscoring its utility as a specific SIRT1 inhibitor.

Downstream Cellular Consequences of SIRT1 Inhibition

Inhibiting SIRT1 with the 6-chloro-tetrahydrocarbazole scaffold prevents the deacetylation of its target substrates, leading to significant changes in cellular signaling.

Caption: Downstream effects of SIRT1 inhibition by 6-Chloro-tetrahydrocarbazole.

Experimental Protocol: In Vitro SIRT1 Inhibition Assay

Causality: To establish a compound as a direct enzyme inhibitor and determine its IC50 value, a quantitative in vitro activity assay is essential. A fluorogenic assay is a standard, high-throughput method chosen for its sensitivity and reliability.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute recombinant human SIRT1 enzyme to a working concentration (e.g., 25 U/mL).

-

Prepare a stock solution of the fluorogenic peptide substrate (e.g., Fluor de Lys-SIRT1, containing an acetylated lysine residue).

-

Prepare a stock solution of the cofactor, NAD+.

-

Prepare serial dilutions of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (or its derivative) in DMSO, then dilute further in the reaction buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the reaction buffer.

-

Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO in buffer).

-

Add 10 µL of the SIRT1 enzyme solution to all wells except the "no enzyme" control.

-

Add 5 µL of the NAD+ solution.

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.

-

-

Reaction and Development:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 50 µL of the developer solution (containing a developing agent and Trichostatin A to inhibit other HDACs).

-

Incubate at room temperature for 30 minutes to allow the fluorescent signal to develop.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader (e.g., Excitation 360 nm, Emission 460 nm).

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Part 2: Expanded Mechanistic Insights & Therapeutic Applications

The tetrahydrocarbazole scaffold is not limited to SIRT1 inhibition. Derivatives have been investigated for a range of other biological activities, particularly in the context of neurodegenerative diseases.[5][6]

Neuroprotection via Cholinesterase Inhibition

Rationale: The "cholinergic hypothesis" of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[5] Therefore, inhibiting the enzymes that degrade acetylcholine—Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)—is a primary therapeutic strategy.[5]

Evidence: Several studies have focused on synthesizing and evaluating 2,3,4,9-tetrahydro-1H-carbazole derivatives as cholinesterase inhibitors. By modifying substituents at the C6 and N9 positions, researchers have developed compounds that show selective inhibition of AChE over BChE, which is a desirable property for minimizing side effects.[7] For instance, compounds like 6-Amino-2,3,4,9-tetrahydro-1H-carbazole have been identified as selective AChE inhibitors.[7]

Caption: Experimental workflow for identifying novel cholinesterase inhibitors.

Targeting Tau Pathology: GSK-3β Inhibition

Rationale: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is heavily implicated in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease.[8] Inhibiting GSK-3β is therefore a promising strategy to halt this pathological cascade.

Evidence: The carbazole scaffold has been explored for the development of GSK-3β inhibitors.[8][9] While research into the 6-chloro derivative specifically for this target is still emerging, the structural features of the tetrahydrocarbazole core make it a suitable template for designing potent and selective GSK-3β inhibitors. This represents a promising avenue for leveraging the scaffold's neuroprotective potential.

Caption: Inhibition of GSK-3β-mediated tau hyperphosphorylation.

Part 3: Synthesis and Structure-Activity Relationship (SAR)

Core Synthesis: The Fischer Indole Synthesis

Rationale: The construction of the tetrahydrocarbazole scaffold is most commonly achieved via the Fischer indole synthesis. This classic reaction is valued for its reliability and ability to accommodate a wide range of substituted starting materials, making it fundamental to building libraries of carbazole derivatives for screening.[3][10]

Methodology: The reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (in this case, 4-chlorophenylhydrazine) with cyclohexanone. The resulting phenylhydrazone intermediate undergoes a[1][1]-sigmatropic rearrangement, followed by aromatization to yield the final tricyclic product.

Caption: The Fischer Indole Synthesis for the 6-Chloro-THC scaffold.

Structure-Activity Relationship (SAR) Insights

-

Position 1: Substitution at this position is critical for SIRT1 activity. The introduction of a carboxamide group (-CONH2) dramatically increases potency and selectivity, as seen in EX-527.[4]

-

Position 6: The chloro-substituent influences the electronic properties of the aromatic ring and can contribute to binding affinity in various targets. Derivatives with amino groups at this position have shown potent AChE inhibitory activity.[7]

-

Position 9 (Nitrogen): Alkylation or other substitutions on the pyrrole nitrogen can modulate pharmacokinetic properties and have been used to tune the activity of AChE inhibitors.

Conclusion and Future Directions

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a versatile chemical scaffold with a well-defined primary mechanism as a selective SIRT1 inhibitor. This activity positions it as a valuable tool for research into aging, metabolism, and inflammation. Furthermore, the demonstrated potential of its derivatives to inhibit other key targets in neurodegeneration, such as acetylcholinesterase and GSK-3β, highlights its promise as a foundational structure for multi-target drug discovery.

Future research should focus on:

-

In Vivo Validation: Translating the potent in vitro activities into efficacy in animal models of neurodegenerative and metabolic diseases.

-

Pharmacokinetic Optimization: Improving the drug-like properties (absorption, distribution, metabolism, excretion) of lead compounds through medicinal chemistry efforts.

-

Expanded Target Profiling: Systematically screening derivatives against a broader panel of kinases and enzymes to uncover novel mechanisms of action and potential polypharmacological benefits.

This in-depth analysis underscores the significant potential held within the 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole core, marking it as a scaffold of continued interest for the scientific and drug development community.

References

- Smolecule. (n.d.). 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole.

- Patel, R. J., et al. (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives.

- World Journal of Advanced Research and Reviews. (2024, March 24). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.

- Connect Journals. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTIMALARIAL ACTIVITIES OF SOME CARBAZOLE DERIVATIVES.

- ChemicalBook. (n.d.). 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide.

- MDPI. (n.d.). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds.

- Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Retrieved from Indian Journal of Pharmaceutical Sciences.

- PMC - PubMed Central. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.

- Smolecule. (2023, August 20). 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol.

- PubMed. (2019, November 14). Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery.

- PMC - PubMed Central. (n.d.). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation.

- ResearchGate. (n.d.). Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases.

- Google Patents. (n.d.). WO2012040641A2 - Compounds for treating neurodegenerative diseases.

- Wikipedia. (n.d.). Tetrahydrocarbazole.

- ResearchGate. (n.d.). An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review.

- Journal of Chemical and Pharmaceutical Research. (2022, January 4). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.

Sources

- 1. wjarr.com [wjarr.com]

- 2. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]

- 3. Buy 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | 36684-65-8 [smolecule.com]

- 4. 6-CHLORO-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-1-CARBOXAMIDE | 49843-98-3 [chemicalbook.com]

- 5. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wjarr.com [wjarr.com]

An In-Depth Technical Guide to the Biological Activity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Introduction

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a synthetic heterocyclic compound belonging to the carbazole family. Its tricyclic structure, consisting of two six-membered rings fused to a five-membered nitrogen-containing ring, forms the foundation for a wide array of biologically active molecules. The presence of a chlorine atom at the 6th position and a partially saturated cyclohexane ring bestows upon this molecule unique physicochemical properties that dictate its interactions with biological systems. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, with a particular focus on its role as a modulator of cellular signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is fundamental to its application in biological research.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ClN | |

| Molecular Weight | 205.68 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 116-118 °C | |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol |

Synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

The most common and versatile method for the synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone or aldehyde, followed by a[1][1]-sigmatropic rearrangement to form the indole ring system.[1][2]

Experimental Protocol: Fischer Indole Synthesis

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial acetic acid

-

Methanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.

-

To this solution, add cyclohexanone (1.1 equivalents) dropwise with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water.

-

Recrystallize the crude product from hot methanol to obtain pure 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole.

-

Dry the purified crystals under vacuum.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as both the solvent and the acid catalyst, protonating the hydrazone intermediate to facilitate the subsequent rearrangement.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the[1][1]-sigmatropic rearrangement.

-

Recrystallization: This purification technique is crucial for removing unreacted starting materials and byproducts, yielding a product of high purity suitable for biological assays.

Biological Activities and Mechanisms of Action

The biological activities of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole and its derivatives are diverse, with the most well-characterized being the inhibition of Sirtuin 1 (SIRT1).

SIRT1 Inhibition: A Primary Mechanism of Action

SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in regulating a wide range of cellular processes, including gene expression, metabolism, and stress responses.[3] A carboxamide derivative of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole has been identified as a potent and selective inhibitor of SIRT1, with IC50 values in the nanomolar range.[4]

Mechanism of SIRT1 Inhibition:

Structural studies have revealed that analogues of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole bind to the catalytic domain of SIRT1. This binding is thought to allosterically modulate the enzyme's activity, preventing the deacetylation of its substrates.

Downstream Signaling Pathways of SIRT1 Inhibition:

The inhibition of SIRT1 by 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole can have profound effects on downstream signaling pathways. By preventing the deacetylation of key transcription factors and other proteins, this compound can modulate their activity and influence a variety of cellular functions.

Caption: Inhibition of SIRT1 by 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole.

Experimental Protocol: In Vitro SIRT1 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole against SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys®-SIRT1)

-

NAD⁺

-

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a serial dilution of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole in the assay buffer.

-

In a 96-well microplate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD⁺ to each well.

-

Add the different concentrations of the test compound to the respective wells. Include a positive control (a known SIRT1 inhibitor) and a negative control (DMSO vehicle).

-

Incubate the plate at 37°C for 1 hour.

-

Add the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.

-

Incubate the plate at room temperature for 15 minutes in the dark.

-

Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Potential Anti-inflammatory Activity

Carbazole derivatives have been reported to possess anti-inflammatory properties. While specific data for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is limited, its ability to inhibit SIRT1 suggests a potential mechanism for anti-inflammatory effects. SIRT1 can deacetylate and thereby inactivate the p65 subunit of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for screening potential anti-inflammatory agents.[6]

Materials:

-

Wistar rats or Swiss albino mice

-

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups: control (vehicle), standard drug, and test compound (different doses).

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Potential Antimicrobial Activity

Several studies have demonstrated the antimicrobial activity of carbazole derivatives against a range of bacteria and fungi. The presence of a chloro group on the carbazole ring has been shown to be important for this activity in some derivatives.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the appropriate broth in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no growth is observed.

Potential Anticonvulsant Activity

The carbazole scaffold is present in some compounds with anticonvulsant properties. While direct evidence for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is lacking, the general class of compounds warrants investigation.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to identify compounds that can prevent the spread of seizures.[8][9]

Materials:

-

Male Swiss albino mice

-

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole (in a suitable vehicle)

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Corneal electrodes

-

Electroconvulsive shock apparatus

Procedure:

-

Administer the test compound or standard drug to the mice (typically intraperitoneally).

-

After a predetermined time (e.g., 30 or 60 minutes), deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to abolish the tonic hind limb extension is considered an indication of anticonvulsant activity.

-

Determine the median effective dose (ED50) of the compound.

Future Directions

The biological activities of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole, particularly its potent SIRT1 inhibitory activity, make it a valuable tool for researchers in various fields. Future research should focus on:

-

Quantitative evaluation of its anti-inflammatory, antimicrobial, and anticonvulsant properties. There is a clear need for specific IC50, MIC, and ED50 values for the parent compound.

-

Elucidation of the detailed downstream signaling effects of SIRT1 inhibition by this specific molecule. This will provide a more complete understanding of its mechanism of action.

-

Structure-activity relationship (SAR) studies. Synthesizing and testing derivatives of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole will help in identifying the key structural features responsible for its biological activities and in the development of more potent and selective compounds.

-

In vivo efficacy studies. Promising in vitro results should be followed up with well-designed animal studies to assess the therapeutic potential of this compound in models of diseases such as metabolic disorders, neurodegenerative diseases, and cancer.

References

-

Zhang, Q., et al. (2011). A small molecule Inauhzin inhibits SIRT1 activity and suppresses tumour growth through activation of p53. EMBO Molecular Medicine, 3(11), 691-701. [Link]

-

Smith, J. J., et al. (2009). Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo. BMC Systems Biology, 3, 31. [Link]

-

Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Lu, M., et al. (2011). A small molecule activator of SIRT1 induces deacetylation of p53 and suppresses tumor growth. Journal of Biological Chemistry, 286(48), 41339-41345. [Link]

-

Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. [Link]

-

Patel, R. V., et al. (2020). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Journal of Drug Delivery and Therapeutics, 10(3-s), 116-121. [Link]

-

Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes. Nature, 450(7170), 712-716. [Link]

-

Hubbard, B. P., & Sinclair, D. A. (2014). Small molecule activators of sirtuins. Chemical Biology & Drug Design, 83(5), 517-529. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

SciSpace. (n.d.). The Fischer Indole Synthesis. [Link]

-

YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). [Link]

-

Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]

-

White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. [Link]

-

Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 154-160. [Link]

-

Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]

-

Otava Chemicals. (n.d.). 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (racemic) - a selective inhibitor of the deacetylase SIRT1. [Link]

-

Alaei, M., et al. (2019). Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors. Medicinal Chemistry Research, 28(6), 842-855. [Link]

-

Bordei, D. M., et al. (2020). Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. Molecules, 25(2), 266. [Link]

-

da Silva, L. S., et al. (2022). Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. Canadian Journal of Physiology and Pharmacology, 100(4), 341-351. [Link]

-

Gaikwad, P. P., et al. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 154-160. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 13(38), 26658-26663. [Link]

-

ResearchGate. (n.d.). Predicted IC 50 (μM) Values for Compounds 4a to 4j. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. A small molecule Inauhzin inhibits SIRT1 activity and suppresses tumour growth through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. otavachemicals.com [otavachemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole literature review

An In-depth Technical Guide to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole

Foreword: Unveiling a Key Molecular Scaffold

In the landscape of modern medicinal chemistry and drug discovery, certain molecular scaffolds emerge as privileged structures due to their versatile binding capabilities and inherent biological relevance. The tetrahydrocarbazole core is one such scaffold, forming the backbone of numerous natural products and pharmacologically active agents. This guide focuses on a specific, synthetically crucial derivative: 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole .

Our objective is to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind synthetic strategies, the logic of its structural characterization, and the profound implications of its biological activity, particularly its role as a selective Sirtuin 1 (SIRT1) inhibitor.

Molecular Profile and Physicochemical Properties

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a tricyclic heterocyclic compound. Its structure features a central pyrrole ring fused with a benzene ring on one side and a cyclohexane ring on the other, with a chlorine substituent at the 6th position of the carbazole nucleus.[1] This chlorine atom is not merely a structural component; it significantly influences the molecule's electronic properties and serves as a handle for further synthetic modifications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂ClN | [1] |

| Molecular Weight | 205.68 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | ~181°C | [1] |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. | [1] |

| CAS Number | 36684-65-8 | [2] |

Synthesis and Mechanistic Considerations

The construction of the tetrahydrocarbazole core is a classic endeavor in organic synthesis. While several methods exist, the Fischer indole synthesis remains the most prevalent and reliable approach due to its robustness and broad applicability.[3]

The Fischer Indole Synthesis: The Cornerstone Approach